REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH:7]=O)=[CH:5][CH:4]=[N:3]1.[NH2:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)([O-])O.[Na+]>C(Cl)(Cl)Cl.C(O)(=O)C>[CH3:1][N:2]1[C:6]([CH2:7][NH:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]([F:17])([F:18])[F:19])=[CH:12][CH:11]=2)=[CH:5][CH:4]=[N:3]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN1N=CC=C1C=O
|
Name
|
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
2.89 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.87 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
the obtained solution was then stirred for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at a room temperature
|
Type
|
STIRRING
|
Details
|
the obtained mixture was then stirred for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
EXTRACTION
|
Details
|
the obtained mixture was then extracted with chloroform
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
was then concentrated under a reduced pressure
|
Type
|
WASH
|
Details
|
The obtained solid was washed with diisopropyl ether
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC=C1CNC1=CC=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.88 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |